2-Butyl-2-propyl-1,3-dithiolane
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Overview
Description
2-Butyl-2-propyl-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms. This compound belongs to the class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity due to the presence of the sulfur-sulfur bond within the ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-propyl-1,3-dithiolane typically involves the reaction of 1,3-dithiols with suitable alkylating agents. One common method includes the reaction of 1,3-propanedithiol with butyl and propyl halides under basic conditions to form the desired dithiolane ring .
Industrial Production Methods: Industrial production of 1,3-dithiolanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2-propyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
2-Butyl-2-propyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butyl-2-propyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The sulfur-sulfur bond in the dithiolane ring is particularly reactive, making it a useful compound in redox biology and chemistry .
Comparison with Similar Compounds
1,3-Dithiolane: The parent compound with similar reactivity but without the butyl and propyl substituents.
1,3-Dithiane: A six-membered ring analog with different reactivity and stability.
2-Methyl-2-propyl-1,3-dithiolane: A structurally similar compound with different alkyl substituents.
Uniqueness: 2-Butyl-2-propyl-1,3-dithiolane is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. The presence of both butyl and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
CAS No. |
93215-68-0 |
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Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-butyl-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C10H20S2/c1-3-5-7-10(6-4-2)11-8-9-12-10/h3-9H2,1-2H3 |
InChI Key |
JKUBTEOSSHHSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)CCC |
Origin of Product |
United States |
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